molecular formula C21H30N4O2 B6904098 N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide

Cat. No.: B6904098
M. Wt: 370.5 g/mol
InChI Key: YTTQMSHTSBLJTA-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole moiety, which is known for its biological activity, and an azocane ring, which adds to its structural complexity.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-15(2)13-18(21-23-16-9-6-7-10-17(16)24-21)22-19(26)14-25-12-8-4-3-5-11-20(25)27/h6-7,9-10,15,18H,3-5,8,11-14H2,1-2H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTQMSHTSBLJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=NC2=CC=CC=C2N1)NC(=O)CN3CCCCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated using 3-methylbutyl halide in the presence of a base such as potassium carbonate.

    Formation of the Azocane Ring: The azocane ring is synthesized separately through a cyclization reaction involving a suitable diamine and a dihalide.

    Coupling Reaction: Finally, the benzimidazole derivative is coupled with the azocane derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The azocane ring can undergo nucleophilic substitution reactions with reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, under reflux conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole or azocane derivatives.

    Substitution: Substituted azocane derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the biological activity of the benzimidazole moiety.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The azocane ring may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself, which are known for their biological activity.

    Azocane Derivatives: Compounds containing the azocane ring, which are less common but have unique properties.

Uniqueness

N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(2-oxoazocan-1-yl)acetamide is unique due to the combination of the benzimidazole and azocane moieties, which may confer enhanced biological activity and improved pharmacokinetic properties compared to similar compounds.

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